molecular formula C15H8F6O2 B12079127 2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde

2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde

Cat. No.: B12079127
M. Wt: 334.21 g/mol
InChI Key: BNYOIDQSCVDHTQ-UHFFFAOYSA-N
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Description

2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a biphenyl scaffold, followed by formylation to introduce the carboxaldehyde group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxylic acid.

    Reduction: Formation of 2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)-4’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxaldehyde
  • 2’-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxaldehyde

Uniqueness

2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of trifluoromethoxy and trifluoromethyl groups in this particular arrangement provides distinct properties that can be advantageous in various applications.

Properties

Molecular Formula

C15H8F6O2

Molecular Weight

334.21 g/mol

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)11-6-9(8-22)5-10(7-11)12-3-1-2-4-13(12)23-15(19,20)21/h1-8H

InChI Key

BNYOIDQSCVDHTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C=O)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

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